molecular formula C13H20O B1581435 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one CAS No. 8013-90-9

4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Cat. No.: B1581435
CAS No.: 8013-90-9
M. Wt: 192.30 g/mol
InChI Key: UZFLPKAIBPNNCA-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one, also known as β-Ionone, is an organic compound with the molecular formula C13H20O. It is a key intermediate in the biosynthesis of many important compounds, including carotenoids and retinoids. This compound is characterized by a cyclohexene ring with three methyl groups and a butenone side chain, giving it a unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the condensation of citral with acetone in the presence of a base, followed by cyclization and dehydration. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: 50-60°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: Converts the compound into corresponding epoxides or ketones.

    Reduction: Produces alcohols or alkanes.

    Substitution: Involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products

Scientific Research Applications

4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in the biosynthesis of carotenoids and retinoids.

    Pathways: Participates in the mevalonate pathway, leading to the production of essential biomolecules.

The compound exerts its effects by modulating the activity of these enzymes, thereby influencing the biosynthesis of important compounds .

Comparison with Similar Compounds

4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one can be compared with other similar compounds, such as:

    α-Ionone: Similar structure but differs in the position of the double bond.

    γ-Ionone: Another isomer with a different arrangement of the double bond and methyl groups.

Uniqueness

The unique structure of this compound, with its specific arrangement of the cyclohexene ring and butenone side chain, gives it distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044477
Record name Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31798-12-6, 6901-97-9, 8013-90-9
Record name (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31798-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6901-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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